N-cyclooctyl-3,4-dimethoxybenzamide

Description

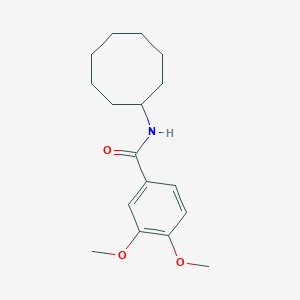

N-Cyclooctyl-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4-dimethoxy-substituted benzene ring linked to a carboxamide group with a cyclooctyl substituent on the nitrogen atom. While direct evidence for this compound is absent in the provided materials, its structural analogs—such as N-cyclohexyl, N-cyclopentyl, and N-allyl derivatives—offer critical insights into its physicochemical and functional properties. The 3,4-dimethoxybenzamide scaffold is notable for its role in medicinal chemistry, particularly in modulating solubility, bioavailability, and intermolecular interactions via methoxy groups and amide linkages .

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4g/mol |

IUPAC Name |

N-cyclooctyl-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C17H25NO3/c1-20-15-11-10-13(12-16(15)21-2)17(19)18-14-8-6-4-3-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,18,19) |

InChI Key |

YQHSYHAXFAYSLJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)OC |

solubility |

15.2 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The N-substituent significantly influences molecular weight, steric bulk, and polarity. Key analogs include:

*Inferred based on cycloalkyl homologs.

- For example, N-cyclohexyl-3,4-dimethoxybenzamide has a collision cross-section of 135 Ų (experimental), while smaller substituents like allyl exhibit lower values .

- Solubility and Polarity : The cyclooctyl group’s lipophilicity may reduce aqueous solubility compared to allyl or diethyl analogs. N,N-Diethyl-3,4-dimethoxybenzamide, as a tertiary amide, lacks NH hydrogen-bonding capacity, further lowering solubility .

Spectroscopic and Thermal Properties

- NMR and FTIR Profiles :

- $ ^1H $ NMR: Methoxy signals at δ 3.92–3.95 ppm; acetyl CH₃ at δ 2.62 ppm.

- $ ^13C $ NMR: Carbonyl carbons at δ 170–175 ppm.

- FTIR: C=O stretches at 1655 cm⁻¹ (amide) and 1651 cm⁻¹ (acetyl).

- $ ^1H $ NMR: Diethyl CH₂ at δ 3.44 ppm; methoxy at δ 3.89–3.90 ppm.

GC/MS: Base peak at m/z 165 (cleavage of diethylamine).

- Melting Points: N-Acetyl derivative: 165–168°C (higher due to crystalline packing) . Cyclohexyl and cyclooctyl analogs likely exhibit lower melting points due to non-planar structures.

Reactivity and Stability

- Dealkylation Reactions: N,N-Diethyl-3,4-dimethoxybenzamide undergoes copper-catalyzed oxidative dealkylation to form N-ethyl-3,4-dimethoxybenzamide as a minor product . Cycloalkyl substituents (e.g., cyclohexyl) are less prone to dealkylation due to stronger C–N bonds and steric protection .

Synthetic Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.